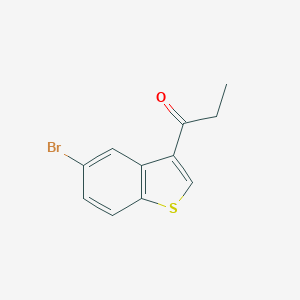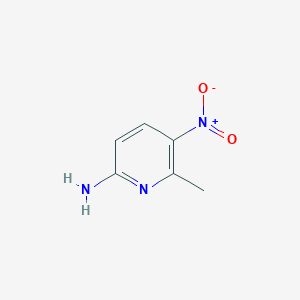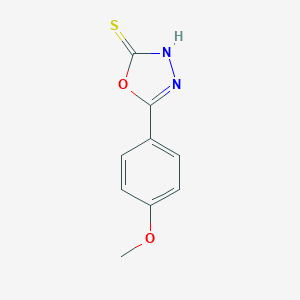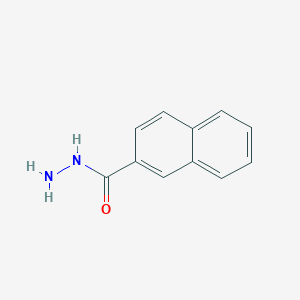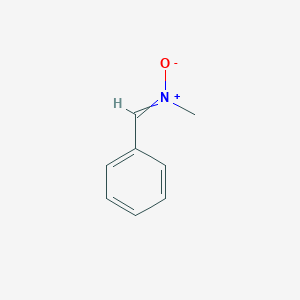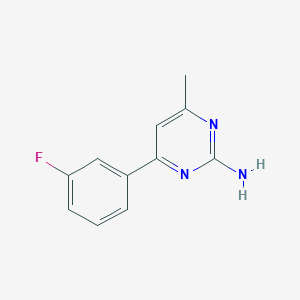
1-Methylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylacridine is a heterocyclic organic compound with the chemical formula C14H11N. It is a yellowish solid that is soluble in organic solvents like ethanol, acetone, and benzene. This compound is widely used in scientific research due to its unique properties and structure.
作用機序
The mechanism of action of 1-Methylacridine varies depending on its application. As a fluorescent probe, it intercalates into DNA and RNA and emits fluorescence upon excitation. As a photosensitizer, it generates singlet oxygen upon irradiation, which causes cell death in cancer cells. As a ligand for metal ions, it forms coordination complexes that have unique properties. As an anti-inflammatory and antioxidant agent, it scavenges free radicals and inhibits the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methylacridine has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
1-Methylacridine has several advantages for lab experiments. It is easy to synthesize and purify, has high stability, and is readily available. However, it also has some limitations. It is toxic and can cause skin irritation and respiratory problems. It is also sensitive to light and air, which can affect its properties.
将来の方向性
There are several future directions for the study of 1-Methylacridine. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential as a photosensitizer for photodynamic therapy. Furthermore, its potential as a ligand for metal ions in catalysis and materials science can be explored. The study of its anti-inflammatory and antioxidant properties can also be further investigated.
合成法
The synthesis of 1-Methylacridine can be achieved through several methods. One of the most common methods is the Skraup synthesis, which involves the condensation of N-methylanthranilic acid with glycerol and sulfuric acid. Another method involves the reaction of 9-chloro-1-methylacridinium perchlorate with sodium methoxide in methanol. These methods yield 1-Methylacridine with high purity and yield.
科学的研究の応用
1-Methylacridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been used as a ligand for metal ions in coordination chemistry. 1-Methylacridine has also been studied for its anti-inflammatory and antioxidant properties.
特性
CAS番号 |
54116-90-4 |
|---|---|
製品名 |
1-Methylacridine |
分子式 |
C14H11N |
分子量 |
193.24 g/mol |
IUPAC名 |
1-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3 |
InChIキー |
VXGOQVMIGNMUGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
正規SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
その他のCAS番号 |
54116-90-4 23043-41-6 |
溶解性 |
6.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
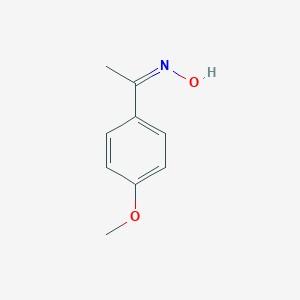
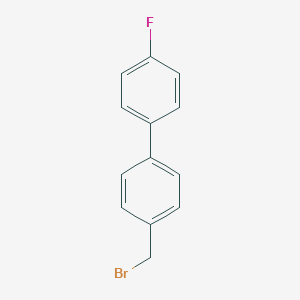


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
